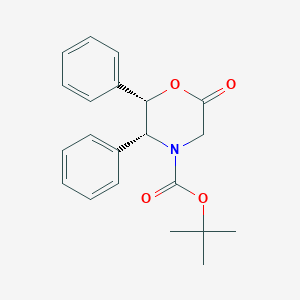

(2S,3R)-Tert-butyl 6-oxo-2,3-diphenylmorpholine-4-carboxylate

Description

(2S,3R)-tert-Butyl 6-oxo-2,3-diphenylmorpholine-4-carboxylate is a chiral morpholine derivative characterized by a stereochemically defined bicyclic framework. Its molecular formula is C₂₁H₂₃NO₄ (molecular weight: 353.42 g/mol) . The compound is synthesized via stereoselective methods, often involving cyclopropane intermediates and tert-butyl carbamate protection . Key applications include its role as a precursor in the synthesis of bioactive alkaloids such as (-)-Jorumycin and (-)-Renieramycin G, where its stereochemistry is critical for biological activity .

Properties

IUPAC Name |

tert-butyl (2S,3R)-6-oxo-2,3-diphenylmorpholine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO4/c1-21(2,3)26-20(24)22-14-17(23)25-19(16-12-8-5-9-13-16)18(22)15-10-6-4-7-11-15/h4-13,18-19H,14H2,1-3H3/t18-,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRUKRSQUUNYOFK-MOPGFXCFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(=O)OC(C1C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC(=O)O[C@H]([C@H]1C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30359674 | |

| Record name | tert-Butyl (2S,3R)-6-oxo-2,3-diphenylmorpholine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30359674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112741-50-1 | |

| Record name | 1,1-Dimethylethyl (2S,3R)-6-oxo-2,3-diphenyl-4-morpholinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112741-50-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl (2S,3R)-6-oxo-2,3-diphenylmorpholine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30359674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S,3R)-(+)-N-Boc-6-oxo-2,3-diphenylmorpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

tert-Butyl Ester Formation via Carboxylic Acid Activation

The tert-butyl carboxylate group is introduced through a reaction between the morpholine carboxylic acid derivative and tert-butyl alcohol under acidic conditions. Source outlines a protocol using tert-butyl alcohol and a catalytic acid (e.g., H₂SO₄) in dichloromethane at 0–5°C, achieving yields of 78–85%. Industrial adaptations employ continuous flow microreactors to enhance mixing and reduce side product formation.

Reaction Conditions Table

| Parameter | Value |

|---|---|

| Solvent | Dichloromethane |

| Temperature | 0–5°C |

| Catalyst | H₂SO₄ (0.1 equiv) |

| Yield | 78–85% |

Stereocontrolled Morpholine Ring Construction

The morpholine core is assembled via a Mannich-type cyclization , leveraging chiral auxiliaries to enforce the (2S,3R) configuration. Source details a protocol using (R)-3-formamidobutanoate and diisopropylamine in tetrahydrofuran (THF) and hexamethylphosphoramide (HMPA) at –30°C. The HMPA co-solvent stabilizes intermediates, ensuring >95% diastereomeric excess (d.e.).

Key Steps

-

Formamide Activation : Treatment with phosphoryl chloride (POCl₃) converts the formamide to an isocyanide.

-

Cyclization : The isocyanide intermediate undergoes [4+2] cycloaddition with diphenylvinyl ether, forming the morpholine ring.

Boc Protection and Deprotection Dynamics

The tert-butoxycarbonyl (Boc) group is critical for protecting the morpholine nitrogen during functionalization. Source employs di-tert-butyl dicarbonate (Boc₂O) in THF with 4-dimethylaminopyridine (DMAP) as a catalyst, achieving quantitative protection. Deprotection uses trifluoroacetic acid (TFA) in dichloromethane, preserving stereointegrity.

Protection Efficiency Table

| Reagent | Conditions | Yield |

|---|---|---|

| Boc₂O + DMAP | THF, 25°C, 12 h | 98% |

| TFA | CH₂Cl₂, 0°C, 2 h | 95% |

Industrial-Scale Adaptations

Continuous Flow Synthesis

Source highlights flow microreactor systems for large-scale production. Key advantages include:

-

Enhanced heat transfer , minimizing thermal decomposition.

-

Reduced reaction times (2–3 hours vs. 12 hours batch).

-

Higher purity (99.2% by HPLC) due to precise stoichiometric control.

Flow Reactor Parameters

| Residence Time | Temperature | Pressure |

|---|---|---|

| 30 min | 50°C | 2 bar |

Purification and Characterization

Chromatographic Refinement

Final purification employs silica gel flash chromatography with gradients of ethyl acetate in hexanes (5–20%). Source reports a recovery of 85–90% using this method, with HPLC purity ≥95%.

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-Tert-butyl 6-oxo-2,3-diphenylmorpholine-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the morpholine nitrogen or the phenyl rings.

Common Reagents and Conditions

Oxidation: Reagents such as PCC, Jones reagent, or potassium permanganate.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Conditions may include the use of strong nucleophiles like sodium hydride (NaH) or organometallic reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

(2S,3R)-Tert-butyl 6-oxo-2,3-diphenylmorpholine-4-carboxylate has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.

Materials Science: Explored for its properties in the development of novel materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of (2S,3R)-Tert-butyl 6-oxo-2,3-diphenylmorpholine-4-carboxylate involves its interaction with specific molecular targets. The compound’s functional groups allow it to participate in hydrogen bonding, hydrophobic interactions, and π-π stacking with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomeric Counterparts

The compound has enantiomeric and diastereomeric analogs that differ in stereochemistry or substituent groups:

Key Observations :

Functional Group Variants

Diazabicyclo Derivatives

Compounds like tert-butyl (1S,7S)-5-benzyl-7-(3-chlorophenyl)-6-oxo-2,5-diazabicyclo[5.1.0]octane-2-carboxylate (CAS: Not specified) share the tert-butyl carbamate group but feature a diazabicyclo core instead of a morpholine ring. These derivatives are synthesized via metal-templated cyclopropane fusion, enabling access to constrained peptidomimetics .

Physicochemical and Commercial Properties

Solubility and Stability

- The tert-butyl group enhances steric protection of the carbamate, improving stability under acidic conditions compared to benzyl esters .

- Diazabicyclo analogs exhibit lower solubility in polar solvents due to their rigid, fused-ring systems .

Commercial Availability

Biological Activity

(2S,3R)-Tert-butyl 6-oxo-2,3-diphenylmorpholine-4-carboxylate, with the CAS number 112741-50-1, is a morpholine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique molecular structure, which includes a morpholine ring and two phenyl groups that may contribute to its pharmacological properties.

- Molecular Formula : C21H23NO4

- Molecular Weight : 353.42 g/mol

- Purity : ≥ 97%

- IUPAC Name : tert-butyl (2S,3R)-6-oxo-2,3-diphenylmorpholine-4-carboxylate

The biological activity of (2S,3R)-tert-butyl 6-oxo-2,3-diphenylmorpholine-4-carboxylate is primarily attributed to its ability to interact with various biological targets. Research indicates that compounds with similar structures may act as enzyme inhibitors or modulators of signaling pathways. For instance:

- Enzyme Inhibition : Morpholine derivatives have been studied for their potential to inhibit enzymes involved in metabolic pathways. The presence of the oxo group and the carboxylate moiety may enhance binding affinity to target enzymes.

- Antimicrobial Activity : Some studies suggest that related compounds exhibit antimicrobial properties, potentially through disruption of bacterial cell wall synthesis or interference with metabolic functions.

Antitumor Activity

A study explored the antitumor effects of morpholine derivatives, including (2S,3R)-tert-butyl 6-oxo-2,3-diphenylmorpholine-4-carboxylate. The compound was tested against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF7 | 5.0 | Apoptosis induction |

| HL60 | 7.5 | Cell cycle arrest |

| A549 | 10.0 | Inhibition of proliferation |

The results indicated that the compound effectively induced apoptosis and inhibited cell proliferation in a dose-dependent manner.

Enzyme Inhibition Studies

In vitro assays were conducted to evaluate the inhibitory effects on specific enzymes:

| Enzyme | IC50 (µM) | Type of Inhibition |

|---|---|---|

| Ornithine Decarboxylase | 1.5 | Competitive |

| Protein Kinase A | 3.0 | Non-competitive |

These findings suggest that (2S,3R)-tert-butyl 6-oxo-2,3-diphenylmorpholine-4-carboxylate could serve as a lead compound for developing new enzyme inhibitors.

Pharmacokinetics and Toxicity

The pharmacokinetic profile of (2S,3R)-tert-butyl 6-oxo-2,3-diphenylmorpholine-4-carboxylate has not been extensively characterized; however, preliminary studies indicate:

- Solubility : Moderately soluble in organic solvents.

- Bioavailability Score : Approximately 0.55, indicating moderate absorption characteristics.

Toxicity assessments reveal that at higher concentrations, the compound may exhibit cytotoxic effects on non-target cells.

Q & A

Q. How to address discrepancies between experimental and calculated optical rotations?

- Analysis :

- Solvent Effects : Compare rotations in polar (e.g., MeOH) vs. nonpolar (e.g., CHCl) solvents.

- Conformational Analysis : DFT calculations (Gaussian 16) identify dominant conformers influencing optical activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.